molecular formula C8H16O B2387646 (E)-6-methylhept-4-en-1-ol CAS No. 59721-82-3

(E)-6-methylhept-4-en-1-ol

Cat. No. B2387646
CAS RN: 59721-82-3
M. Wt: 128.215
InChI Key: FRDGUFZXMNVORS-GQCTYLIASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Pheromone Research and Pest Management

(E)-6-methylhept-4-en-1-ol, along with its stereoisomers, has been studied for its potential use as a pheromone in integrated pest management. Pheromones like 4-Methylheptan-3-ol, an analogue of (E)-6-methylhept-4-en-1-ol, are considered sustainable alternatives to hazardous insecticides. Research has demonstrated the synthesis of various stereoisomers of this compound, which are active towards different species of insects, highlighting its potential in controlling pest populations in an environmentally friendly manner (Brenna et al., 2017).

Synthesis and Stereochemistry

The synthesis and stereochemical analysis of compounds related to (E)-6-methylhept-4-en-1-ol have been subjects of significant research. For example, the synthesis of mycarose and epi-axenose from non-carbohydrate precursors involved key transformations of related compounds, illustrating the compound's relevance in organic synthesis and chemical analysis (Roush & Hagadorn, 1985).

Catalysis and Chemical Transformations

Studies on catalysis involving compounds similar to (E)-6-methylhept-4-en-1-ol have been conducted to understand their behavior in chemical reactions. For instance, the research on phenylselenoetherification of 6-methylhept-5-en-2-ol, a compound similar to (E)-6-methylhept-4-en-1-ol, provided insights into the mechanisms and kinetics of such reactions, which are crucial for developing new synthetic methods (Bugarčić et al., 2010).

Analytical Chemistry

In the field of analytical chemistry, derivatives of (E)-6-methylhept-4-en-1-ol have been used as markers for detecting adulterations in food products. A study on the determination of (E)-5-methylhept-2-en-4-one in deodorized hazelnut oil highlights the use of these compounds in ensuring the purity and authenticity of food products (Blanch et al., 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, environmental impact, and safety measures associated with handling and disposal of the compound .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current state of research and potential applications of the compound .

For a specific compound like “(E)-6-methylhept-4-en-1-ol”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, they often have subscriptions to these resources. You can also use tools like Google Scholar or PubChem for your research .

properties

IUPAC Name

(E)-6-methylhept-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDGUFZXMNVORS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-methylhept-4-en-1-ol

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